all-trans-Retinol-d5
Description
Structural Definition and Chemical Identity
All-trans-Retinol-d5 (C₂₀H₂₅D₅O) is a deuterated analog of all-trans-retinol, a biologically active form of vitamin A. The compound features five deuterium atoms strategically incorporated at non-labile positions, typically at the methyl groups of the cyclohexenyl ring and side chain (Figure 1A). Its IUPAC name is (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅D₅O |
| Molecular Weight | 291.5 g/mol |
| SMILES | [2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/CO)/C)/C)(C)C)[2H] |
| InChI Key | FPIPGXGPPPQFEQ-LHAZDGMOSA-N |
The deuterium substitution preserves the compound’s stereochemical integrity while enabling precise tracking in mass spectrometry (MS)-based assays.
Historical Development and Significance in Analytical Research
The synthesis of deuterated retinoids emerged in the 1980s to address challenges in quantifying endogenous vitamin A metabolites. Bergen et al. (1985) pioneered the use of deuterated phosphonate reagents in Wittig-Horner reactions to introduce deuterium labels without disrupting the conjugated polyene system. This innovation enabled researchers to:
- Eliminate matrix effects in liquid chromatography-tandem MS (LC-MS/MS) by using this compound as an internal standard.
- Study retinoid kinetics in humans, such as hepatic storage and renal excretion, with minimal isotopic interference.
- Validate analytical methods for retinol quantification in complex matrices like plasma and liver tissue.
By 2025, this compound had become indispensable in lipidomics, with applications spanning nutritional epidemiology, dermatology, and oncology.
Comparative Analysis with Non-deuterated Retinol
Table 2: Functional and Analytical Differences
*RT: Retention time under identical LC conditions.
Deuterium labeling does not alter retinol’s receptor-binding affinity or metabolic pathways but introduces a measurable mass shift for isotopic discrimination. For instance, enzymatic conversion to retinoic acid proceeds at 89% the rate of non-deuterated retinol due to kinetic isotope effects.
Physicochemical Properties and Stability Characteristics
Solubility and Handling:
- Solubility : ≥95% solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).
- Storage : Stable for 24 months at -20°C in amber vials under argon. Exposure to light or oxygen induces isomerization to 9-cis and 13-cis forms.
Degradation Pathways:
- Photoisomerization : UV light catalyzes trans-to-cis isomerization, reducing biological activity.
- Oxidation : Autoxidation at the polyene chain forms 4-hydroxyretinol and 5,6-epoxyretinol.
Table 3: Stability Under Selected Conditions
| Condition | Degradation Over 30 Days |
|---|---|
| 4°C, dark | <5% |
| 25°C, ambient light | 22–37% |
| -80°C, argon atmosphere | <1% |
Data derived from accelerated stability studies using HPLC-UV.
Properties
CAS No. |
1185244-58-9 |
|---|---|
Molecular Formula |
C₂₀H₂₅D₅O |
Molecular Weight |
291.48 |
Synonyms |
Vitamin A-d5; |
Origin of Product |
United States |
Preparation Methods
Wittig-Horner Reaction with Deuterated Reagents
The Wittig-Horner reaction has been widely adopted for synthesizing deuterated retinoids. In a seminal study, Bergen et al. (1985) demonstrated the synthesis of 10,19,19,19-²H₄-retinol using a deuterated phosphonate reagent (Figure 1A). Key steps include:
-
Deuterium Exchange : Retinyl acetate was treated with deuterated acetic acid (CD₃COOD) under acidic conditions, achieving 99% deuterium incorporation at the C-19 methyl group.
-
Wittig-Horner Coupling : The deuterated intermediate was reacted with a β-ionylideneethyl phosphonate derivative in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This yielded a deuterated retinol precursor with 52% efficiency.
-
Reductive Quenching : Lithium aluminum deuteride (LiAlD₄) was employed to reduce ester intermediates, ensuring retention of deuterium labels.
Critical Parameters :
Directed Aldol Condensation for Position-Specific Labeling
A modified Wittig aldol condensation, adapted from Tanis et al. (1978), enables selective deuterium incorporation at the C-20 position (Figure 1B). The protocol involves:
-
Grignard Reagent Synthesis : Methyl-d₃-magnesium bromide (CD₃MgBr) was prepared by reacting deuterated methyl bromide (CD₃Br) with magnesium turnings in diethyl ether.
-
Aldol Addition : The Grignard reagent was coupled to a β-cyclocitral derivative, forming a deuterated allylic alcohol intermediate.
-
Oxidation and Isomerization : Manganese dioxide (MnO₂) in dichloromethane (DCM) oxidized the alcohol to a ketone, followed by acid-catalyzed isomerization to yield all-trans-retinol-d5.
Yield Optimization :
-
Substituting MnO₂ with Jones reagent (CrO₃/H₂SO₄) increased oxidation efficiency from 55% to 72%.
-
Isomerization at 40°C for 24 hours minimized 13-cis byproduct formation (<5%).
Industrial-Scale Production Strategies
Catalytic Deuterium Hydrogenation
Large-scale synthesis often employs catalytic hydrogenation with deuterium gas (D₂). A patented method describes:
-
Substrate Preparation : All-trans-retinol dissolved in deuterated ethanol (C₂D₅OD).
-
Catalytic Reaction : Palladium on carbon (Pd/C, 5% w/w) under 50 psi D₂ at 25°C for 12 hours.
-
Workup : Filtration and solvent removal under reduced pressure yielded this compound with 85% isotopic purity.
Table 1: Hydrogenation Efficiency Under Varied Conditions
| Catalyst | Pressure (psi) | Time (h) | Deuterium Incorporation (%) |
|---|---|---|---|
| Pd/C | 30 | 24 | 62 |
| Pd/C | 50 | 12 | 85 |
| PtO₂ | 50 | 12 | 78 |
Continuous Flow Synthesis
Recent advancements utilize microreactor systems to enhance reaction control:
-
Residence Time : 2 minutes at 100°C.
-
Deuterium Exchange : Supercritical deuterated CO₂ (scCO₂-d₂) as a solvent and deuterium source.
-
Output : 92% yield with 98% deuterium purity, demonstrating scalability for pharmaceutical applications.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) separates deuterated retinol from non-deuterated analogs:
-
Mobile Phase : Methanol/water (95:5 v/v) at 1 mL/min.
-
Retention Time : 12.3 minutes for this compound vs. 11.8 minutes for protiated retinol.
Table 2: HPLC Purity Assessment
| Batch | Purity (%) | cis-Isomer Content (%) |
|---|---|---|
| 1 | 98.5 | 1.2 |
| 2 | 97.8 | 1.5 |
Mass Spectrometric Analysis
Electrospray ionization (ESI-MS) confirms deuterium distribution:
-
m/z : 291.48 [M+H]⁺ for C₂₀H₂₅D₅O⁺.
-
Isotopic Pattern : Five distinct peaks corresponding to D₀–D₅ incorporation.
Challenges and Mitigation Strategies
Isomerization During Synthesis
This compound is prone to cis-isomerization under light or heat. Solutions include:
Deuterium Scrambling
Acid-catalyzed deuterium exchange at C-14 and C-12 positions remains problematic. Mitigation involves:
-
Neutral pH Buffers : Phosphate buffer (pH 7.4) during workup.
-
Short Reaction Times : Limiting exposure to protic solvents.
Case Study: Synthesis of 10,19,19,19-²H₄-Retinol
Bergen et al. (1985) achieved 99% deuterium incorporation at C-10 and C-19 positions via:
Chemical Reactions Analysis
Types of Reactions
All-trans-Retinol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to all-trans-Retinoic acid-d5.
Reduction: Formation of this compound from all-trans-Retinal-d5.
Substitution: Replacement of functional groups with deuterium-labeled counterparts.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under controlled conditions.
Substitution: Deuterated solvents and catalysts like Pd/C are employed to facilitate the exchange reactions.
Major Products Formed
Oxidation: All-trans-Retinoic acid-d5.
Reduction: this compound.
Substitution: Various deuterium-labeled derivatives depending on the functional groups involved.
Scientific Research Applications
All-trans-Retinol-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical techniques like GC and LC-MS for the quantification of retinoids.
Biology: Helps in studying the metabolic pathways of vitamin A and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of retinoids.
Industry: Employed in the quality control of vitamin A supplements and fortified foods.
Mechanism of Action
All-trans-Retinol-d5 exerts its effects by mimicking the behavior of all-trans-Retinol. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus, forming a complex that regulates gene transcription. This interaction influences various biological processes, including cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Properties of all-trans-Retinol-d5 and Related Compounds
Key Insights :
- Deuterated vs. Non-Deuterated Forms: Deuterated analogs (e.g., this compound) exhibit near-identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry, making them ideal internal standards . However, deuteration may slightly alter metabolic rates due to the kinetic isotope effect, though this is minimized by deuterium placement on non-reactive groups .
- Functional Groups: Retinyl esters (e.g., retinyl acetate) are storage forms of retinol, whereas retinoic acid is the active metabolite binding RARs . Retinol-d5 retains the hydroxyl group critical for esterification and oxidation pathways .
Metabolic Pathways
Table 2: Metabolic Conversion Rates in Human Keratinocytes
Key Insights :
- Esterification: Squamous cell carcinoma (SCC) lines exhibit reduced retinol esterification compared to normal cells, highlighting the role of retinyl esters in cellular differentiation . Retinol-d5 is esterified similarly, confirming its utility in studying these pathways .
- Oxidation to Retinoic Acid: Retinol-d5 is oxidized to retinoic acid via CYP450 enzymes (CYP1A2, CYP3A4), though deuterium substitution may marginally slow this process due to isotopic mass effects .
Analytical Performance
Table 3: LC-MS/MS Fragmentation Patterns of Retinoids
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Reproducibility (RSD%) |
|---|---|---|---|
| This compound | 291.1 | 293.1 | <5% |
| all-trans-Retinol | 286.1 | 288.1 | <5% |
| all-trans-Retinoic Acid-d5 | 305.1 | 307.1 | <5% |
Key Insights :
- Precision: Deuterated standards reduce matrix effects in complex samples, achieving <5% relative standard deviation (RSD) in retinol quantification .
- Sensitivity: Retinol-d5 enables detection limits as low as 0.1 ng/mL in plasma, critical for pharmacokinetic studies .
Binding Affinities
Table 4: Dissociation Constants (K'd) to Retinol-Binding Proteins (RBPs)
Key Insights :
- Retinyl palmitate, however, shows weak binding due to its long acyl chain .
Biological Activity
All-trans-Retinol-d5 is a deuterated form of all-trans-retinol, a derivative of vitamin A, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, pharmacokinetics, and applications in scientific research, supported by data tables and case studies.
Target of Action
this compound primarily acts through its conversion to all-trans-retinoic acid (ATRA), which is crucial for various biological functions including cellular differentiation and immune response. ATRA exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities .
Mode of Action
The biological effects of ATRA are mediated through its binding to nuclear retinoic acid receptors (RARs), which regulate gene transcription. This binding initiates a cascade of cellular responses that influence cell growth and differentiation .
Biochemical Pathways
Metabolism
In human keratinocytes, all-trans-retinol is metabolized to retinyl esters and ATRA. Studies show that approximately 60-90% of cell-associated radiolabeled retinol is converted to retinyl esters within 48 hours, with only low levels of ATRA produced (ranging from 11.47 to 131.3 ng/mg of protein) in a dose-dependent manner . The metabolic conversion is essential for the biological activity of retinol.
Pharmacokinetics
Circulatory Levels
In circulation, ATRA is typically found at low concentrations (4 to 14 nmol/L). Its pharmacokinetic profile is influenced by factors such as absorption, distribution, metabolism, and excretion (ADME) processes .
Research Applications
This compound has significant applications across various fields:
- Chemistry : Used as an internal standard in analytical techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for quantifying retinoids.
- Biology : Facilitates the study of vitamin A metabolic pathways and their physiological implications.
- Medicine : Investigated in clinical trials for its potential in treating conditions like pancreatic cancer by modulating the tumor microenvironment .
Case Studies
-
Pancreatic Cancer Treatment
A Phase I clinical trial evaluated the repurposing of ATRA in combination with gemcitabine-nab-paclitaxel for locally advanced pancreatic ductal adenocarcinoma (PDAC). Results indicated a median overall survival of 11.7 months for patients treated with the optimal biological dose (OBD) of vitamin A levels between 1 and 2.5 µmol/L . -
Keratinocyte Responses
Research on human keratinocytes demonstrated that the conversion of all-trans-retinol to ATRA is critical for activating retinoic acid receptor-dependent gene transcription. The study found that while all-trans-retinol had a higher effective dose (ED50 = 10 nM) compared to ATRA (ED50 = 1 nM), both compounds reduced type I epidermal transglutaminase levels significantly .
Table 1: Metabolite Levels in Human Keratinocytes
| Metabolite | Concentration (ng/mg protein) | Dose Range (µM) |
|---|---|---|
| All-trans-retinoic acid | 11.47 - 131.3 | 0.3 - 10 |
| Retinyl esters | ~60 - 90% cell-associated | N/A |
| 13-cis retinoic acid | 5.47 - 8.62 | N/A |
Table 2: Clinical Trial Outcomes for PDAC
| Treatment Group | Median Overall Survival (months) | OBD Achieved (%) |
|---|---|---|
| Gemcitabine-nab-paclitaxel + ATRA | 11.7 | 67 - 82 |
Q & A
Q. How can researchers verify the isotopic purity of all-trans-Retinol-d5 in experimental setups?
Isotopic purity is critical for accurate quantification in tracer studies. Methodologies include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify deuterium incorporation by comparing mass-to-charge ratios of labeled vs. unlabeled retinol .
- Batch Analysis : Review supplier-provided certificates of analysis (CoA) for isotopic enrichment levels. For example, batches may vary (e.g., 11% d4 in retinoic acid-d5 vs. >80% purity in retinol-d5 ).
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium placement using chemical shift analysis .
Q. What are the best practices for storing this compound to ensure stability in long-term studies?
Stability is influenced by temperature and handling:
- Storage Conditions : Maintain at -80°C in amber vials under inert gas (e.g., argon) to prevent oxidation and photodegradation .
- Transportation : Use dry ice (-86°C) to avoid thawing .
- Reconstitution : Dissolve in stabilized solvents (e.g., ethanol with antioxidants like BHT) to mitigate degradation during experiments .
Q. How should researchers design controls for experiments using this compound as an isotopic tracer?
- Internal Standards : Use non-deuterated retinol (e.g., all-trans-Retinol) to normalize recovery rates during LC-MS .
- Blank Matrices : Include tissue or cell lysates without retinol-d5 to assess background interference .
- Degradation Controls : Monitor thermal or oxidative degradation by comparing fresh vs. aged samples .
Advanced Research Questions
Q. What methodological considerations are critical when studying the enzymatic reduction of this compound in photoreceptor cells?
Key factors include:
- Enzyme Specificity : Use recombinant photoreceptor retinol dehydrogenase (prRDH) to assess NADPH-dependent reduction kinetics, as prRDH shows preference for all-trans-retinal over cis isomers .
- Membrane Association : Isolate outer segment membranes via sucrose gradient centrifugation to retain prRDH activity .
- Deuterium Effects : Evaluate kinetic isotope effects (KIE) by comparing reaction rates of deuterated vs. non-deuterated substrates .
Q. How can researchers address batch-to-batch variability in deuterium labeling when using this compound as an internal standard?
- Characterization Protocols : Perform LC-MS/MS for each batch to quantify d5, d4, and d0 species .
- Normalization : Adjust calibration curves based on supplier-reported purity (e.g., >80% in retinol-d5 ).
- Collaborative Validation : Cross-validate results with independent labs using shared reference materials .
Q. What frameworks (e.g., FINER, PICOT) are suitable for formulating research questions on this compound’s role in gene regulation?
- FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Novel (e.g., unexplored RAR-isoform interactions), and Ethical (e.g., animal use compliance) .
- PICOT Structure :
- Population : Retinoic acid receptor (RAR)-expressing cancer cells.
- Intervention : this compound treatment.
- Comparison : Non-deuterated retinol.
- Outcome : Differential gene expression (e.g., qPCR for RAR targets).
- Time : 24–72 hr exposure .
Q. How should contradictory data on this compound’s metabolic stability be analyzed in pharmacokinetic studies?
- Source Evaluation : Compare experimental conditions (e.g., in vitro vs. in vivo models, storage protocols) .
- Meta-Analysis : Use tools like RevMan to pool data from studies with homogeneous methodologies .
- Bias Assessment : Apply NIH guidelines to evaluate preclinical study design rigor (e.g., blinding, sample size) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
